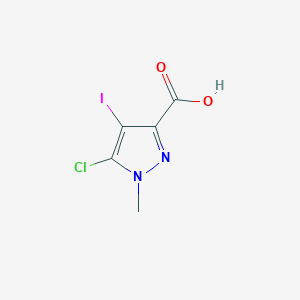

5-Chloro-4-iodo-1-methylpyrazole-3-carboxylic acid

Description

5-Chloro-4-iodo-1-methylpyrazole-3-carboxylic acid is a halogenated pyrazole derivative with a unique substitution pattern, combining chlorine, iodine, and methyl groups on the pyrazole ring. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. The iodine atom, in particular, enhances molecular polarizability and may influence binding interactions in biological systems or serve as a handle for further functionalization (e.g., cross-coupling reactions).

Properties

IUPAC Name |

5-chloro-4-iodo-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2O2/c1-9-4(6)2(7)3(8-9)5(10)11/h1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGFQOMYFAYLTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(=O)O)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-iodo-1-methylpyrazole-3-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-iodo-1-methylpyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions, such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Chloro-4-iodo-1-methylpyrazole-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-4-iodo-1-methylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Pyrazole Derivatives

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Halogen Effects : The iodine substituent in the target compound confers a higher molecular weight and polarizability compared to chloro- or trifluoromethyl-substituted analogs. This may enhance its utility in radiopharmaceuticals or as a heavy-atom derivative in crystallography .

- Carboxylic Acid Position : Derivatives with the carboxylic acid group at position 4 (e.g., 5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid) exhibit distinct hydrogen-bonding networks compared to position 3 in the target compound, influencing crystal packing and solubility .

- Alkyl vs. Aromatic Substituents : Compounds like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid () feature bulky aromatic groups, resulting in lower solubility but enhanced π-π stacking interactions, which stabilize crystal structures .

Physicochemical and Crystallographic Properties

- Crystal Packing: The target compound’s iodine atom may induce distinct packing modes compared to chloro analogs. For instance, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid crystallizes in a monoclinic system (space group P2/c) with π-π interactions stabilizing the lattice .

- Thermal Stability : Methyl and ethyl substituents (e.g., 5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid) improve thermal stability relative to unsubstituted pyrazoles, as evidenced by higher melting points .

Biological Activity

5-Chloro-4-iodo-1-methylpyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, known for its diverse applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

The compound is characterized by the presence of both chlorine and iodine substituents, which significantly influence its chemical reactivity and biological activity. Its structural formula is represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHClI NO |

| Molecular Weight | 222.45 g/mol |

| CAS Number | 2375262-05-6 |

The biological activity of this compound primarily stems from its ability to interact with various molecular targets within biological systems. It functions as an enzyme inhibitor , binding to the active sites of specific enzymes and hindering their catalytic activity. This mechanism is particularly relevant in the context of drug development for conditions such as cancer and inflammation.

Potential Targets

- Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes, similar to other pyrazole derivatives like celecoxib, which are used in anti-inflammatory therapies.

- Cellular Receptors : It may also interact with cellular receptors involved in signaling pathways, potentially influencing cell proliferation and apoptosis.

Biological Activities

Recent studies have highlighted a range of biological activities associated with pyrazole derivatives, including:

- Anti-inflammatory : Pyrazole compounds are known to exhibit anti-inflammatory properties through COX inhibition.

- Anticancer : Certain derivatives have shown promise in inhibiting cancer cell growth, particularly in HeLa cells.

- Antimicrobial : Some pyrazoles demonstrate antimicrobial activity against various pathogens.

Anticancer Activity

A study published in PubMed examined various pyrazole derivatives, including this compound, for their anticancer potential. The findings indicated that this compound could inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Enzyme Inhibition Studies

Research investigating the enzyme inhibition capabilities of pyrazole derivatives revealed that this compound effectively inhibited COX enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other halogenated pyrazoles:

| Compound | Biological Activity |

|---|---|

| 5-Chloro-4-bromo-1-methylpyrazole-3-carboxylic acid | Moderate COX inhibition |

| 5-Chloro-4-fluoro-1-methylpyrazole-3-carboxylic acid | Low anticancer activity |

| This compound | Strong anticancer and anti-inflammatory effects |

Q & A

Q. How is the compound utilized in synthesizing metal-organic frameworks (MOFs) for catalytic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.